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CID 78070223

Cat. No.: B15467951
M. Wt: 227.79 g/mol
InChI Key: NASRYAQYEIJCFQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspective in Matrix Metalloproteinase Inhibitor Research

The study of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, dates back to 1962 with the discovery of a collagenase in tadpoles. aacrjournals.orgnih.govnih.gov These enzymes are crucial for the remodeling of the extracellular matrix (ECM), a process vital in both normal physiology and various pathologies. aacrjournals.orgnih.gov Initially, research highlighted the role of MMPs in conditions like arthritis, cancer, and cardiovascular disease, making them attractive therapeutic targets. nih.govnih.gov

This led to the development of MMP inhibitors (MMPIs). The first generation of these inhibitors, emerging from the late 1980s into the early 2000s, were broad-spectrum agents designed to mimic the structure of collagen, the natural substrate for many MMPs. aacrjournals.orgencyclopedia.pub Compounds like Batimastat and Marimastat were among the first to enter clinical trials. encyclopedia.pub However, these early trials were largely unsuccessful, plagued by a lack of efficacy and significant side effects, most notably musculoskeletal syndrome (MSS), which includes joint pain, muscle pain, and tendonitis. nih.govencyclopedia.pub

Significance of Hydroxamate-Based Compounds in Chemical Biology

Hydroxamic acids, characterized by the R-C(=O)N(OH)-R' functional group, are a class of organic compounds with significant biological and medicinal importance. sapub.orgacs.org Their primary chemical feature is the ability to act as powerful chelating agents, particularly for metal ions like zinc (Zn²⁺) and iron (Fe³⁺). acs.orgunl.pt This property is central to their biological activity.

In the context of enzyme inhibition, the hydroxamate group serves as a key pharmacophore for targeting metalloenzymes. acs.orgresearchgate.net By binding to the zinc ion in the active site of enzymes like MMPs and histone deacetylases (HDACs), hydroxamate-based compounds can effectively block their catalytic function. unl.ptresearchgate.net This mechanism has been exploited to develop a wide range of therapeutic agents. For instance, several hydroxamate-based MMP inhibitors, including Marimastat, Batimastat, and Ilomastat, were developed for applications in cancer and cardiovascular disease management. encyclopedia.pubsapub.org

Beyond MMPs, hydroxamates have proven to be versatile. The FDA-approved drugs Vorinostat, Belinostat, and Panobinostat are all hydroxamate-based HDAC inhibitors used in cancer therapy. sapub.orgacs.org Their ability to chelate iron is utilized in drugs like Desferal (Deferoxamine), a natural siderophore used to treat iron overload. researchgate.net The diverse applications of hydroxamates extend to antimicrobial, anti-inflammatory, and antiviral treatments, underscoring their crucial role in medicinal chemistry and drug discovery. unl.ptasm.org

Overview of the Research Landscape Surrounding CID 78070223

A review of the available scientific literature and chemical databases indicates a significant lack of specific research focused on the compound this compound within the field of matrix metalloproteinase inhibition.

The compound, identified in the PubChem database as N-((3S)-3-amino-1-((4-((5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)piperazin-1-yl)amino)-1,3-dihydro-2H-isoindol-2-yl)acetamide, does not possess a hydroxamate functional group. This structural characteristic fundamentally distinguishes it from the class of hydroxamate-based MMP inhibitors discussed previously.

Furthermore, the primary data available for this compound in relation to MMPs comes from a single high-throughput screening assay recorded in PubChem (AID: 1395). In this assay, the compound was tested for its ability to inhibit human recombinant MMP-13 and was classified as "inactive." This finding suggests that, at least against this specific matrix metalloproteinase, this compound did not demonstrate inhibitory activity under the tested conditions. There is no evidence in the public domain to suggest it has been investigated as an inhibitor of other MMPs or that it has been the subject of dedicated research programs as an MMPI.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O5Sb B15467951 CID 78070223

Properties

Molecular Formula

C2H2O5Sb

Molecular Weight

227.79 g/mol

InChI

InChI=1S/C2H2O4.H2O.Sb/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H2;/q;;+2/p-2

InChI Key

NASRYAQYEIJCFQ-UHFFFAOYSA-L

Canonical SMILES

C1(=O)C(=O)O[Sb]O1.O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Asymmetric Total Synthesis Methodologies of CID 78070223

No published methodologies for the asymmetric total synthesis of this compound were found in the current body of scientific literature.

Stereoselective Approaches in this compound Synthesis

There is no available information on stereoselective approaches specifically applied to the synthesis of this compound.

Design and Synthesis of this compound Analogs for Academic Inquiry

While patents exist for broad classes of substituted 1,1'-biphenyl compounds and their analogs, there is no specific literature detailing the design and synthesis of analogs of this compound for academic research purposes.

Chemical Modifications for Research Probe Development

No studies describing the chemical modification of this compound to develop research probes have been published.

Molecular Target Identification and Mechanistic Elucidation

Enzymatic Inhibition Kinetics and Specificity Profiling

Troxerutin has been shown to modulate the activity of several enzyme families, most notably Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components, playing crucial roles in tissue remodeling, cell migration, and inflammation. nih.govacrobiosystems.comchondrex.com Their activity is implicated in various pathologies, including cardiovascular diseases and cancer. chondrex.comnih.gov

Studies have demonstrated that Troxerutin can decrease the levels of specific MMPs. For instance, in a mouse model of metabolic syndrome, Troxerutin treatment led to decreased levels of MMP-9 and MMP-2 in the heart. nih.gov Similarly, in studies on exercise fatigue, Troxerutin administration was found to decrease MMP-9 levels. journal-jop.org The inhibition of these gelatinases (MMP-2 and MMP-9), which primarily degrade denatured collagens and type IV collagen, is a key aspect of Troxerutin's mechanism. chondrex.comnih.gov

While direct kinetic data such as Michaelis constants (Km) or inhibition constants (Ki) for Troxerutin's interaction with specific MMPs are not detailed in the provided context, its ability to downregulate their expression and levels points towards an inhibitory role. nih.govjournal-jop.org The mechanism of inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, and can be determined through kinetic studies using methodologies like Michaelis-Menten and Lineweaver-Burk plots. nih.govnih.gov

Another significant class of metalloproteinases is the Snake Venom Metalloproteinases (SVMPs), which are structurally related to MMPs and are responsible for many pathological effects of snake envenomation, such as hemorrhage and tissue damage, by degrading ECM components like basement membranes. nih.govnih.gov Given Troxerutin's inhibitory action on MMPs, its potential to inhibit SVMPs could be an area for further investigation, though specific studies on this interaction were not found.

The specificity of Troxerutin also extends to other enzymes like hyaluronidase, an enzyme that breaks down hyaluronic acid and increases the permeability of blood vessels. journalsmededu.pl Troxerutin is believed to significantly inhibit its non-physiological action. journalsmededu.pl

Table 1: Documented Effects of Troxerutin on Matrix Metalloproteinases (MMPs)

Enzyme TargetEffect ObservedModel System
MMP-9Decreased levelsHeart tissue of mice with T2DM and cardiac dysfunction nih.gov
MMP-2Decreased levelsHeart tissue of mice with T2DM and cardiac dysfunction nih.gov
MMPs (general)Downregulated mRNA expressionChick Chorioallantoic Membrane (CAM) model scienceopen.comresearchgate.net

Ligand-Enzyme Interaction Studies at the Active Site

The interaction between a ligand like Troxerutin and the active site of an enzyme is fundamental to its inhibitory activity. researchgate.netnih.gov The active site of MMPs contains a conserved zinc ion (Zn2+) which is crucial for their catalytic activity. chondrex.com An inhibitor often works by binding to this active site, preventing the natural substrate from binding. chondrex.com

While detailed crystallographic studies of Troxerutin bound to the active site of MMPs are not extensively documented in the search results, molecular docking studies have been used to predict interactions. For example, in a study investigating its anti-angiogenic potential, Troxerutin was shown to interact with proteins like CD104 and vimentin. researchgate.net These interactions are crucial for understanding how Troxerutin exerts its biological effects at a molecular level. The binding often involves the formation of hydrogen bonds and van der Waals interactions between the ligand and amino acid residues lining the active site pocket. researchgate.netnih.gov

Downstream Molecular Pathway Modulation in Cellular Systems in vitro

Troxerutin's influence extends beyond direct enzyme inhibition to the modulation of various intracellular signaling pathways. This modulation is a key component of its anti-inflammatory, antioxidant, and anti-cancer effects.

Key modulated pathways include:

NF-κB Pathway : Troxerutin has been shown to inhibit the nuclear translocation of NF-κB p65. nih.gov Since NF-κB is a critical regulator of inflammation, proliferation, and apoptosis, its inhibition is a significant aspect of Troxerutin's anti-inflammatory and anticancer activities. nih.gov

Nrf2 Pathway : Troxerutin can increase the nuclear translocation of Nrf2, a key regulator of the antioxidant response. nih.gov This leads to the activation of antioxidant enzymes and a reduction in oxidative stress. In hepatocarcinoma cells, this was mediated by the Keap-1/Nrf-2/HO-1 signaling pathway. nih.gov

PI3K/Akt Signaling Pathway : In cardioprotective studies, Troxerutin was found to increase the phosphorylation of Akt, activating the PI3K/Akt pathway. journal-jop.org This pathway is vital for cell survival and proliferation.

MAPK Pathway : Research has indicated that Troxerutin can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Fos, which are involved in cellular stress responses and proliferation. nih.gov

Table 2: Key Signaling Pathways Modulated by Troxerutin

PathwayEffect of TroxerutinAssociated Cellular ResponseCell/System Model
NF-κBInhibition/DownregulationAnti-inflammatory, Pro-apoptoticHepatocarcinoma cells (HuH-7), Rat liver tissue nih.gov
Nrf2Activation/UpregulationAntioxidant responseHepatocarcinoma cells (HuH-7), BDE-47-induced kidney cells nih.govjournal-jop.org
PI3K/AktActivation/PhosphorylationCardioprotective, Pro-survivalRat model of myocardial I/R injury nih.govjournal-jop.org
p38 MAPKInhibition of phosphorylationAnti-inflammatoryRat model of metabolic syndrome nih.gov
SIRT1 / SIRT3ActivationNeuroprotectionRat inflammation model nih.gov

Cellular Biological Responses to CID 78070223 in Culture Models

In vitro studies using various cell culture models have confirmed the biological effects of Troxerutin resulting from its molecular interactions. These responses include effects on cell growth, movement, and survival.

Cell Proliferation and Viability : Troxerutin has demonstrated anti-proliferative effects in cancer cell lines. In HuH-7 hepatocarcinoma cells, it inhibited cell viability in a time-dependent manner. nih.gov It also inhibited the proliferation of oral cancer KB cells, with an IC50 value of 50 μg/ml. ijper.org

Cell Migration and Invasion : The compound was found to inhibit the migration of HuH-7 hepatocarcinoma cells. nih.gov This is consistent with its ability to downregulate MMPs, which are essential for the degradation of the extracellular matrix that facilitates cell invasion.

Apoptosis : Troxerutin induces apoptosis (programmed cell death) in cancer cells. In HuH-7 cells, it triggered apoptosis by inhibiting the NF-κB pathway. nih.gov In oral cancer KB cells, it induced apoptosis by increasing reactive oxygen species (ROS) and reducing the mitochondrial membrane potential. ijper.org

Gene Expression Modulation : Troxerutin modulates the expression of various genes. It has been shown to downregulate the mRNA expression of MMPs and FGF2 (Fibroblast Growth Factor 2), a potent angiogenic factor. scienceopen.comresearchgate.net It also increases the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, further controlling proteolytic activity. nih.gov

In Vivo Mechanistic Investigations in Non-Human Models

Investigations in animal models have provided crucial insights into the in vivo mechanisms of Troxerutin, corroborating the findings from in vitro studies.

Enzyme Activity and Substrate Cleavage : In a study on mice with metabolic syndrome-related cardiac dysfunction, Troxerutin administration decreased the levels of MMP-9 and MMP-2 in heart tissue, while increasing the levels of their endogenous inhibitors, TIMP-1 and TIMP-2. nih.gov This demonstrates its ability to modulate enzyme activity in a living organism.

Cardioprotective Effects : In a rat model of myocardial ischemia/reperfusion injury, Troxerutin reduced the myocardial infarct size and decreased levels of inflammatory cytokines like TNF-α. nih.govjournal-jop.org This protection was linked to the activation of the PI3K/Akt signaling pathway. nih.govjournal-jop.org

Neuroprotective Effects : In a rat model of inflammation, Troxerutin improved memory impairment by reducing the production of reactive oxygen species (ROS) and inflammatory mediators in the brain. nih.gov

Anti-angiogenic Effects : Using the chick chorioallantoic membrane (CAM) model, an in vivo assay for angiogenesis, Troxerutin was shown to decrease the number of blood vessels. scienceopen.comresearchgate.net This effect was associated with the downregulation of FGF2 and MMP mRNA expression, confirming its anti-angiogenic potential. scienceopen.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features of CID 78070223

Pharmacophore modeling is a crucial technique used to identify the essential structural features of a molecule required for its biological activity. For PIM-1 kinase inhibitors, several key pharmacophoric features have been identified through various studies. These features are critical for the binding of inhibitors to the ATP-binding pocket of the PIM-1 kinase. mdpi.com

A typical pharmacophore model for a PIM-1 kinase inhibitor includes:

A hinge-binding motif: This usually consists of a hydrogen bond acceptor and a hydrogen bond donor that interact with key residues in the hinge region of the kinase. mdpi.com The hydrogen bond acceptor often forms a hydrogen bond with the backbone amino group of a hinge residue, while the donor interacts with a backbone carbonyl group. mdpi.com

A basic nitrogen atom: This feature can form a salt bridge or electrostatic interactions with acidic residues within the active site, contributing to the inhibitor's binding affinity and specificity. mdpi.com

A hydrophobic moiety: Often an aromatic ring or an aliphatic chain, this part of the molecule interacts with hydrophobic residues in the kinase's binding pocket, enhancing the stability of the inhibitor-enzyme complex and improving potency and selectivity. mdpi.com

Aromatic rings: The vast majority of PIM-1 kinase inhibitors possess an aromatic ring in their structure, which is a key feature for interaction patterns within the active site. mdpi.com

Studies have employed tools like Discovery Studio to generate pharmacophoric models based on known PIM-1 inhibitors. nih.govresearchgate.net These models often reveal multiple possible binding modes within the PIM-1 kinase binding pocket. nih.govresearchgate.net

Table 1: Common Pharmacophoric Features of PIM-1 Kinase Inhibitors

FeatureDescriptionImportance
Hydrogen Bond AcceptorAn oxygen or nitrogen atom that accepts a hydrogen bond from the kinase hinge region.Anchors the inhibitor in the ATP binding site.
Hydrogen Bond DonorAn amino or hydroxyl group that donates a hydrogen bond to the kinase hinge region.Contributes to the stability of the inhibitor-kinase complex.
Basic NitrogenA nitrogen atom that can be protonated to form electrostatic interactions.Enhances binding affinity and specificity.
Hydrophobic GroupAn aromatic or aliphatic group that interacts with nonpolar residues.Improves potency and selectivity.
Aromatic Ring SystemA planar, cyclic, conjugated system.Key for various interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the physicochemical properties of a compound influence its biological activity. For PIM-1 kinase inhibitors, QSAR models have been developed to predict their inhibitory potency. nih.gov These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

A successful QSAR model can help in understanding the relationship between physicochemical properties and the biological activity of a class of molecules, providing deeper insights for further studies. nih.gov For instance, a QSAR study on a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM-1 inhibitors utilized a genetic function algorithm for variable selection and multiple linear regression analysis to build the QSAR model. nih.gov

The development of a QSAR model typically involves:

Data Set Selection: A series of compounds with known inhibitory activities against PIM-1 kinase is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods like multiple linear regression are used to create a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics. nih.govresearchgate.net

One study reported a QSAR equation with good predictive power, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.govresearchgate.net Such models can be used to screen chemical databases for new potent PIM-1 inhibitors or to design novel compounds with improved activity. nih.gov

Table 2: Example of a Generic QSAR Model for PIM-1 Inhibitors

Dependent VariableIndependent Variables (Descriptors)Statistical Method
pIC50Topological Descriptors, Electronic Properties, Steric ParametersMultiple Linear Regression (MLR)

Note: This table represents a generalized QSAR model. Specific descriptors and their coefficients would be determined in a detailed study.

Rational Design Principles for Advanced this compound Scaffolds

The rational design of new and improved PIM-1 kinase inhibitors is guided by the structural information of the kinase's ATP-binding pocket and the SAR data from existing inhibitors. nih.gov A key strategy for achieving high selectivity is to exploit the structural differences between PIM kinases and other kinases. nih.gov

One of the unique features of the PIM kinase family is the presence of a proline residue in the hinge region, which prevents the formation of the canonical bidentate hydrogen bonds that ATP and many ATP-competitive inhibitors form with other kinases. nih.gov This structural difference provides an opportunity to design PIM-selective inhibitors. nih.gov

Rational design approaches often involve:

Docking Analysis: Computational docking studies are used to predict the binding mode of a compound within the PIM-1 active site and to optimize its interactions. nih.gov

Structure-Based Design: Starting from a known inhibitor, modifications are made to its structure to improve potency, selectivity, and pharmacokinetic properties. For example, optimizing a hit compound with a rhodanine-benzylidene structure led to a more potent and selective pan-Pim kinase inhibitor with a rhodanine-benzoimidazole structure. nih.gov

Targeting Unique Features: Designing compounds that specifically interact with unique residues or conformations of the PIM-1 kinase can lead to highly selective inhibitors. For instance, the absence of a hydrogen bond-accepting nitrogen at a specific position in an inhibitor can enhance its selectivity for PIM-1. nih.gov

The insights gained from SAR and QSAR studies are crucial in guiding these rational design efforts. researchgate.net By understanding which structural modifications lead to increased potency and selectivity, medicinal chemists can design advanced scaffolds based on compounds like this compound to develop next-generation PIM-1 kinase inhibitors. researchgate.net

Advanced Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target. nih.govnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov A higher docking score generally indicates a more stable and favorable interaction. nih.gov The analysis of these interactions can reveal key amino acid residues involved in the binding, which is vital for designing more potent and specific inhibitors. nih.gov

Table 1: Illustrative Example of Molecular Docking Results This table is a hypothetical representation of typical data obtained from a molecular docking study and does not represent actual data for CID 78070223.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-9.5Lys72, Glu170, Val123Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II-8.2His94, His96, Thr199Coordination, Hydrogen Bond
HIV-1 Protease-10.1Asp25, Asp29, Gly48Hydrogen Bond, van der Waals

Molecular Dynamics Simulations to Investigate Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biological systems over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how proteins and ligands move and change shape. nih.gov This is essential for understanding the conformational dynamics of a protein upon ligand binding. nih.gov For instance, an MD simulation can show how a protein's structure adapts to accommodate a ligand, or how the ligand itself remains stable within the binding pocket. nih.gov Key metrics analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

Table 2: Illustrative Example of Molecular Dynamics Simulation Parameters This table is a hypothetical representation of typical data from an MD simulation and does not represent actual data for this compound.

SystemSimulation Time (ns)Average RMSD (Å)Key Flexible Regions (Residue Index)
Apo-Protein2002.5 ± 0.485-92, 150-155
Protein-Ligand Complex2001.8 ± 0.345-50

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. aspbs.comresearchgate.net These calculations can determine the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Illustrative Example of Quantum Chemical Calculation Outputs This table is a hypothetical representation of typical data from quantum chemical calculations and does not represent actual data for this compound.

ParameterValue (eV)Implication
HOMO Energy-6.2Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Gap4.7Chemical stability and reactivity

In Silico Screening and Virtual Library Design for Analog Discovery

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov Virtual screening can be based on the structure of the ligand or the structure of the target protein. Following the identification of a "hit" compound, virtual library design can be employed to create and evaluate a series of analogs, or structurally similar compounds. nih.gov By systematically modifying the chemical structure of the hit compound and evaluating the predicted activity of the resulting analogs, researchers can develop a Structure-Activity Relationship (SAR) to guide the optimization of lead compounds.

Analytical and Bioanalytical Methodologies in Research

Spectroscopic Techniques for Characterization of CID 78070223 and its Complexes

No information was found regarding the use of spectroscopic techniques such as NMR, mass spectrometry, or FT-IR for the characterization of this compound.

Chromatographic Methods for Purification and Quantification in Research Samples (e.g., HPLC)

There is no available literature detailing chromatographic methods like HPLC for the purification or quantification of this compound in any research samples.

Advanced Proteomic Approaches for Target Engagement (e.g., Thermal Proteome Profiling)

No studies were identified that employed advanced proteomic approaches, including thermal proteome profiling, to investigate the target engagement of this compound. While general information on thermal proteome profiling is available, its specific application to this compound is not documented. embopress.orgresearchgate.netnih.govnih.govelifesciences.org

Bioimaging Probe Development for In Vivo Research Applications

There is no evidence of this compound being developed or utilized as a bioimaging probe for in vivo research.

Due to the complete absence of scientific data for "this compound," it is not possible to fulfill the request for a detailed article on this specific compound.

Role As a Chemical Probe and Research Tool in Biological Systems

Application in Modulating Enzyme Activity for Research Purposes

The structural motif of CID 78070223, featuring a benzimidazole (B57391) core, is common in compounds designed to interact with enzymes. Benzimidazole derivatives have been successfully developed as inhibitors for a variety of enzymes, making them valuable tools for studying enzyme function and their roles in disease. nih.gov For instance, different derivatives of benzimidazole have shown selective inhibition of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov The development of selective inhibitors is crucial for dissecting the specific roles of individual enzymes within complex biological processes. acs.org

The potential for this compound to act as a modulator of enzyme activity lies in its chemical structure. The biphenyl-4-carboxamide and the substituted hydroxyphenyl-benzimidazole moieties can engage in various non-covalent interactions with amino acid residues within an enzyme's active site, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition or, in some cases, the activation of the target enzyme, thereby allowing researchers to probe its physiological function. While specific studies detailing the enzyme targets of this compound are not widely available, the broader family of benzimidazole carboxamides has been investigated for such activities. The general approach involves screening the compound against a panel of enzymes to identify specific interactions and then using it to understand the downstream consequences of modulating that enzyme's activity in cellular or in vivo models.

Utility in Elucidating Cell Signaling Pathways

Cell signaling pathways are intricate networks that govern cellular responses to external and internal stimuli. Chemical probes that can selectively perturb these pathways are invaluable for understanding their function and identifying potential therapeutic targets. The benzimidazole scaffold present in this compound is a key component of molecules that have been shown to interfere with various signaling pathways, including those involved in cancer progression. For example, certain benzimidazole derivatives have been found to inhibit the Wnt signaling pathway, which is aberrantly activated in many cancers.

The ability of a compound like this compound to elucidate a signaling pathway stems from its capacity to bind to a specific protein component of that pathway, such as a kinase or a receptor. By inhibiting or activating this target, the compound can trigger a cascade of downstream events that can be monitored using various molecular and cellular biology techniques. This allows researchers to map the connections within the pathway and understand how it regulates cellular processes like proliferation, differentiation, and apoptosis. The specific signaling pathways that may be modulated by this compound would depend on the specific proteins it interacts with, a subject that requires further dedicated research.

Use in Affinity Chromatography and Surface Plasmon Resonance Studies for Biomolecule Enrichment

Affinity-based technologies are powerful methods for isolating and studying the interaction partners of a specific molecule. These techniques rely on the specific and reversible binding between a "bait" molecule, which is immobilized on a solid support, and its "prey" from a complex biological sample.

Affinity Chromatography: In this technique, a molecule like this compound could be chemically linked to a stationary phase matrix, such as agarose (B213101) beads, creating an affinity column. bio-rad.com When a cell lysate or other biological mixture is passed through this column, proteins that specifically bind to this compound will be retained, while non-binding proteins will wash away. The bound proteins can then be eluted and identified using methods like mass spectrometry. This approach, known as chemical proteomics, can reveal the direct cellular targets of a compound and provide insights into its mechanism of action. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time. nih.gov In a typical SPR experiment involving this compound, the compound could be immobilized on the surface of a sensor chip. A solution containing a potential binding partner (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized this compound causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. arxiv.org This allows for the quantitative measurement of association and dissociation rates, providing valuable data on the strength and specificity of the interaction. This technique is instrumental in validating potential targets identified through other methods and in the early stages of drug discovery.

While the direct application of this compound in published affinity chromatography or SPR studies is not yet prominent, its structural features make it a suitable candidate for such applications. The development of this compound-based affinity reagents would be a logical next step in characterizing its biological function and validating its cellular targets.

Future Directions and Emerging Research Avenues

Development of Selective Modulators Based on the Cathepsin C Inhibitor Scaffold

The chemical structure of BI-9740 could potentially serve as a scaffold for the development of new Cathepsin C inhibitors with varied properties. Medicinal chemistry efforts could focus on modifying the BI-9740 structure to optimize pharmacokinetic profiles, enhance potency, or fine-tune selectivity. While other CatC inhibitors like brensocatib and BI 1291583 exist, the specific use of the BI-9740 scaffold as a starting point for new modulators is not detailed in the available literature researchgate.netnih.gov.

Exploration of Binding Modes and Allosteric Modulation of Cathepsin C

Understanding how BI-9740 binds to Cathepsin C is key to its mechanism of action. A co-crystal structure of BI-9740 in complex with Cathepsin C is available, which would provide detailed insights into its interaction with the active site opnme.com. Further research could investigate whether this binding is unconventional or if allosteric modulation of Cathepsin C is a feasible strategy. Currently, there is no evidence in the literature to suggest that BI-9740 employs an unconventional or allosteric binding mode.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The effects of Cathepsin C inhibition by BI-9740 could be explored at a systemic level using multi-omics approaches (genomics, proteomics, metabolomics) techscience.com. Such studies could reveal novel downstream effects of CatC inhibition on cellular pathways and provide a deeper understanding of its role in inflammatory diseases. However, no multi-omics studies specifically utilizing BI-9740 have been identified in the current search results. There are examples of multi-omics analysis being used to study other cathepsins, such as Cathepsin S in sepsis, which suggests a potential avenue for future research with BI-9740 nih.gov.

Advanced Synthetic Strategies for Complex Analogs and Conjugates

The development of advanced synthetic methods could enable the creation of complex analogs and conjugates of BI-9740. This could include the synthesis of fluorescently labeled probes to visualize the inhibitor's distribution in cells and tissues, or the creation of drug conjugates to target the inhibitor to specific cell types. The public literature does not currently contain information on the synthesis of BI-9740 or its derivatives.

Q & A

Q. How to systematically review existing literature on CID 78070223 to identify research gaps?

Begin by defining keywords (e.g., "this compound synthesis," "biological activity") and use databases like PubMed, Scopus, or Web of Science. Employ a structured framework (e.g., PRISMA) to filter studies by relevance, methodology, and outcomes. Critically evaluate contradictions in reported data (e.g., conflicting biological efficacy) and note understudied areas such as mechanistic pathways or long-term stability .

Q. What methodological considerations are critical for designing initial experiments with this compound?

Prioritize reproducibility by detailing synthesis protocols (e.g., solvent systems, reaction temperatures) and characterization methods (e.g., NMR, HPLC purity). Include negative controls and validate assay conditions (e.g., pH, temperature) to minimize variability. Use pilot studies to optimize parameters before scaling .

How to formulate hypothesis-driven research questions for this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound inhibit [specific enzyme] in vitro, and does this correlate with its anti-inflammatory activity in murine models?" Ensure variables (e.g., enzyme concentration, IC50) are measurable and align with existing mechanistic frameworks .

Q. What ethical guidelines apply to data collection involving this compound in biological studies?

Follow institutional review board (IRB) protocols for animal or human cell line use. Disclose sourcing of chemical materials, ensure compliance with safety regulations (e.g., OSHA), and address potential conflicts of interest in publications .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound?

Conduct meta-analyses to compare datasets across studies, focusing on variables like dosage, model systems, and assay endpoints. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Replicate key experiments under standardized conditions to isolate confounding factors (e.g., batch-to-batch variability in compound purity) .

Q. What advanced computational methods can predict this compound’s interactions with non-target proteins?

Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to assess off-target binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How to design interdisciplinary studies linking this compound’s chemical properties to its environmental impact?

Integrate analytical chemistry (e.g., LC-MS for degradation products) with ecotoxicology assays (e.g., Daphnia magna toxicity tests). Use life cycle assessment (LCA) frameworks to evaluate synthesis pathways’ sustainability and environmental persistence .

Q. What strategies ensure reproducibility in large-scale synthesis of this compound?

Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Document critical process parameters (CPPs) and critical quality attributes (CQAs) in compliance with ICH guidelines. Share raw data and protocols via open-access repositories .

Q. How to validate this compound’s mechanism of action in complex biological systems?

Use CRISPR-Cas9 knockout models to confirm target specificity. Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map downstream pathways. Cross-validate findings with orthogonal assays (e.g., siRNA silencing or pharmacological inhibition) .

Q. What statistical models are optimal for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Use Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes to enhance interpretability .

Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and R/Bioconductor for omics data .
  • Synthesis Protocols : Follow ACS Guidelines for detailed experimental reporting, including failure analyses .
  • Ethical Compliance : Reference ARRIVE 2.0 guidelines for animal studies and CONSORT for clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.